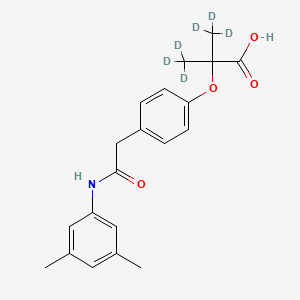

Efaproxiral-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H23NO4 |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

3,3,3-trideuterio-2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-(trideuteriomethyl)propanoic acid |

InChI |

InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)/i3D3,4D3 |

InChI Key |

BNFRJXLZYUTIII-LIJFRPJRSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)CC(=O)NC2=CC(=CC(=C2)C)C |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Efaproxiral-d6: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efaproxiral, also known as RSR13, is a synthetic allosteric modifier of hemoglobin.[1][2] Its deuterated analog, Efaproxiral-d6, serves as a valuable tool in pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the chemical properties and synthetic approaches for this compound, tailored for researchers and professionals in drug development.

Chemical Properties of this compound

This compound is a stable, isotopically labeled version of Efaproxiral. The six deuterium atoms are typically introduced in the dimethylphenyl moiety. The key chemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 2-[4-[[2-[(3,5-dimethyl-d6-phenyl)amino]-2-oxoethyl]phenoxy]-2-methylpropanoic acid |

| Molecular Formula | C₂₀H₁₇D₆NO₄ |

| Molecular Weight | 347.44 g/mol |

| Appearance | Solid (Specific form may vary) |

| Solubility | Soluble in DMSO (Specific solubility data not widely available) |

| Isotopic Purity | Typically >98% |

Synthesis of this compound

For the synthesis of this compound, the key starting material would be deuterated 3,5-dimethylaniline (3,5-dimethyl-d6-aniline). This deuterated aniline can be prepared through various established methods for deuterium labeling of aromatic rings, such as acid-catalyzed deuterium exchange.

Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for this compound.

Mechanism of Action: Allosteric Modulation of Hemoglobin

Efaproxiral acts as an allosteric effector of hemoglobin, binding to a site within the central water cavity of the hemoglobin tetramer.[1][3] This binding event stabilizes the T (tense) state of hemoglobin, which has a lower affinity for oxygen. By shifting the oxygen-hemoglobin dissociation curve to the right, Efaproxiral facilitates the release of oxygen from red blood cells into the surrounding tissues. This mechanism is particularly relevant in hypoxic conditions, such as those found in solid tumors, where increased oxygen delivery can enhance the efficacy of radiation therapy.

Caption: Signaling pathway of Efaproxiral's mechanism of action.

Experimental Protocols

In Vitro Hemoglobin Oxygen Dissociation Assay

This assay is crucial for evaluating the potency of Efaproxiral and its analogs in modulating hemoglobin's oxygen affinity.

Materials:

-

Purified human hemoglobin

-

Phosphate buffered saline (PBS), pH 7.4

-

This compound stock solution in DMSO

-

Spectrophotometer with a temperature-controlled cuvette holder

-

Gas proportionator for creating precise oxygen/nitrogen mixtures

-

Tonometer for equilibrating hemoglobin solutions with gas mixtures

Methodology:

-

Prepare a solution of human hemoglobin in PBS at a concentration of approximately 60 µM.

-

Add the desired concentration of this compound (or vehicle control) to the hemoglobin solution.

-

Place the solution in a tonometer and equilibrate with a series of gas mixtures with decreasing oxygen concentrations (e.g., 21%, 10%, 5%, 2%, 1%, 0% oxygen, balanced with nitrogen).

-

After equilibration at each gas concentration, transfer an aliquot of the hemoglobin solution to a sealed cuvette.

-

Measure the absorbance spectrum from 450 to 650 nm.

-

Calculate the fractional oxygen saturation of hemoglobin at each oxygen partial pressure (pO₂) using the measured absorbances.

-

Plot the fractional saturation as a function of pO₂ to generate the oxygen-hemoglobin dissociation curve.

-

Determine the P50 value (the pO₂ at which hemoglobin is 50% saturated), which is a measure of oxygen affinity. A higher P50 value indicates lower oxygen affinity.

Caption: Experimental workflow for the hemoglobin oxygen dissociation assay.

Conclusion

This compound is an essential tool for the preclinical and clinical development of Efaproxiral and other hemoglobin-modifying agents. This guide provides a foundational understanding of its chemical properties, a plausible synthetic strategy, and its mechanism of action. The detailed experimental protocol for assessing its primary pharmacological effect will aid researchers in further exploring its therapeutic potential. As research in this area continues, more detailed information on the synthesis and characterization of this compound is anticipated to become publicly available., more detailed information on the synthesis and characterization of this compound is anticipated to become publicly available.

References

A Technical Guide to the In Vivo Application of Efaproxiral-d6 vs. Unlabeled Efaproxiral

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Efaproxiral (RSR13) is a synthetic allosteric modifier of hemoglobin that enhances oxygen release to tissues, a property of significant interest in oncology, particularly as a radiation sensitizer for hypoxic tumors.[1][2][3][4] Strategic deuteration of pharmaceuticals, a process of replacing specific hydrogen atoms with their heavier isotope deuterium, has emerged as a robust method for optimizing pharmacokinetic profiles. This guide provides a comprehensive technical overview of the potential advantages of a deuterated version of Efaproxiral, Efaproxiral-d6, in comparison to its unlabeled counterpart for in vivo studies. While direct comparative in vivo data for this compound is not yet widely published, this document synthesizes the known properties of Efaproxiral and the established benefits of deuteration to present a scientifically grounded rationale and proposed experimental framework for its evaluation.

Mechanism of Action and Rationale for Deuteration

Efaproxiral non-covalently binds to the central water cavity of the hemoglobin tetramer, stabilizing the low-oxygen-affinity T-state.[1][5][6] This allosteric modulation reduces hemoglobin's affinity for oxygen, thereby increasing the partial pressure of oxygen (p50) and facilitating its release from red blood cells into oxygen-deprived tissues.[1] This mechanism is particularly relevant in solid tumors, where hypoxia is a common feature and a major contributor to radiation resistance.[3][4]

The primary rationale for developing this compound is to enhance its metabolic stability. Deuteration at sites of metabolic oxidation can significantly slow down drug metabolism due to the kinetic isotope effect (KIE).[7][8][9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, primarily by cytochrome P450 (CYP) enzymes.[10][11]

Potential Advantages of this compound:

-

Improved Metabolic Stability and Increased Half-Life: Slower metabolism is expected to prolong the systemic exposure to Efaproxiral.[7][8]

-

Enhanced Efficacy: A longer half-life could lead to more sustained target engagement, potentially requiring lower or less frequent dosing to achieve the desired pharmacodynamic effect.[7][12]

-

Reduced Patient-to-Patient Variability: A more predictable metabolic profile can lead to more consistent plasma concentrations across a study population.

-

Lower Potential for Toxic Metabolites: By slowing down Phase 1 metabolism, the formation of potentially toxic metabolites could be reduced.[8][11]

Proposed Deuteration Strategy

Studies on Efaproxiral metabolism in equine models have identified one Phase 1 metabolite and two Phase 2 metabolites.[7] Phase 1 metabolism often involves oxidation. While the exact site of oxidation on the Efaproxiral molecule is not specified in the available literature, a logical approach for deuteration would target metabolically labile positions. Based on the structure of Efaproxiral, the six hydrogens on the two methyl groups of the propionic acid side chain are potential sites for deuteration to create this compound.

Comparative Data Summary (Hypothetical)

The following tables present a hypothetical comparison of key parameters between unlabeled Efaproxiral and the projected profile of this compound, based on the expected benefits of deuteration.

Table 1: Projected Pharmacokinetic Parameters

| Parameter | Unlabeled Efaproxiral (Reported/Expected) | This compound (Projected) | Anticipated Benefit of Deuteration |

| Half-life (t½) | Moderate | Increased | Longer duration of action, less frequent dosing |

| Clearance (CL) | Moderate to High | Reduced | Increased systemic exposure (AUC) |

| Area Under the Curve (AUC) | Standard | Increased | Greater overall drug exposure |

| Maximum Concentration (Cmax) | Dose-dependent | Potentially higher or sustained | Enhanced therapeutic effect |

| Bioavailability (F%) | Variable | Potentially Increased | Improved absorption and systemic availability |

Table 2: Projected Dosing and Efficacy

| Parameter | Unlabeled Efaproxiral | This compound (Projected) | Anticipated Benefit of Deuteration |

| Therapeutic Dose | 75-100 mg/kg (human equivalent)[1][2][12] | Lower than unlabeled | Reduced drug burden, potential for improved safety |

| Dosing Frequency | Daily during radiation therapy[1][2][12] | Potentially less frequent | Improved patient compliance and convenience |

| Target E-RBC | ~483 µg/mL for a 10 mmHg p50 shift[1][2][12] | Achieved with lower or less frequent doses | More efficient achievement of therapeutic threshold |

| Efficacy | Demonstrated in subgroups[1][2][3] | Potentially enhanced due to sustained exposure | Improved tumor oxygenation and radiation sensitization |

Detailed Experimental Protocols for a Comparative In Vivo Study

The following protocols outline a head-to-head in vivo study in a murine tumor model to compare the pharmacokinetics, pharmacodynamics, and efficacy of this compound versus unlabeled Efaproxiral.

Animal Model

-

Species: Athymic Nude Mice (nu/nu)

-

Tumor Model: Subcutaneous xenograft of a human non-small-cell lung cancer (e.g., A549) or breast cancer (e.g., MDA-MB-231) cell line, known to develop hypoxic regions.

-

Justification: These models are well-established for studying tumor hypoxia and response to radiation therapy.

Pharmacokinetic (PK) Study

-

Objective: To compare the pharmacokinetic profiles of Efaproxiral and this compound.

-

Methodology:

-

Animal Groups (n=3-5 per time point):

-

Group A: Unlabeled Efaproxiral (e.g., 50 mg/kg, intravenous)

-

Group B: this compound (e.g., 50 mg/kg, intravenous)

-

-

Drug Administration: A single bolus intravenous (IV) injection via the tail vein.

-

Blood Sampling: Collect blood samples (e.g., via saphenous vein) at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) post-injection.

-

Sample Processing: Separate plasma and red blood cells (RBCs).

-

Bioanalysis: Develop and validate a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentrations of both unlabeled Efaproxiral and this compound in plasma and RBCs.

-

Data Analysis: Calculate key pharmacokinetic parameters (t½, CL, AUC, Vd) for both compounds using non-compartmental analysis.

-

Pharmacodynamic (PD) Study

-

Objective: To assess the effect of both compounds on hemoglobin-oxygen affinity.

-

Methodology:

-

Animal Groups (n=5 per group):

-

Group 1: Vehicle control

-

Group 2: Unlabeled Efaproxiral (therapeutically relevant dose)

-

Group 3: this compound (equivalent molar dose to Group 2)

-

-

Procedure:

-

Administer the compounds intravenously.

-

At the expected time of maximum effect (Tmax) determined from the PK study, collect whole blood via cardiac puncture under terminal anesthesia.

-

Measure the p50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated) using a blood gas analyzer or specialized equipment.

-

-

Data Analysis: Compare the mean p50 values between the treatment groups and the vehicle control.

-

Efficacy Study (Tumor Growth Delay)

-

Objective: To evaluate the ability of both compounds to enhance the efficacy of radiation therapy.

-

Methodology:

-

Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice. Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

Animal Groups (n=10-15 per group):

-

Group 1: Vehicle + Sham Irradiation

-

Group 2: Vehicle + Radiation Therapy (RT)

-

Group 3: Unlabeled Efaproxiral + RT

-

Group 4: this compound + RT

-

-

Treatment Protocol:

-

Administer the respective compound (or vehicle) intravenously.

-

At a predetermined time post-injection (based on PK/PD data, e.g., 30-60 minutes), irradiate the tumors with a single dose of radiation (e.g., 10 Gy).

-

Repeat dosing and irradiation as per a defined schedule (e.g., daily for 5 days).

-

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.

-

Data Analysis: Plot tumor growth curves for each group and perform statistical analysis (e.g., ANOVA) to compare tumor growth delay between the groups.

-

Visualizations

Signaling and Mechanistic Pathways

Caption: Mechanism of Action of Efaproxiral.

Experimental Workflow

Caption: In Vivo Comparative Study Workflow.

Logical Relationship: Deuteration to Improved Efficacy

Caption: Rationale for Enhanced Efficacy of this compound.

Conclusion

While direct comparative in vivo data on this compound is not extensively available, the foundational principles of deuteration in drug design provide a strong rationale for its investigation. The proposed deuteration of Efaproxiral at metabolically active sites is anticipated to yield a superior pharmacokinetic profile, characterized by a longer half-life and increased systemic exposure. This could translate into a more potent and sustained pharmacodynamic effect, ultimately enhancing its efficacy as a radiation sensitizer. The experimental protocols detailed in this guide offer a comprehensive framework for a head-to-head in vivo comparison to validate these projected benefits. The development of this compound represents a promising strategy to optimize a novel therapeutic agent for the treatment of hypoxic solid tumors.

References

- 1. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Deuterated Compounds by Flow Chemistry | CoLab [colab.ws]

- 4. Role of efaproxiral in metastatic brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "SYNTHESIS, TESTING AND CRYSTALLOGRAPHIC STUDIES OF ALLOSTERIC MODIFIER" by Tanvi Deshpande [scholarscompass.vcu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Detection of efaproxiral (RSR13) and its metabolites in equine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 9. Synthesis of Deuterated Compounds by Flow Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Hemoglobin: Structure, Function and Allostery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

Disclaimer: Following a comprehensive review of publicly available scientific literature and patent databases, no primary research articles, clinical trials, or detailed experimental data specifically pertaining to deuterated Efaproxiral (Efaproxiral-d) were identified. The information presented herein is therefore based on the extensive research conducted on the non-deuterated parent compound, Efaproxiral (also known as RSR13), and the established principles of deuterium modification in medicinal chemistry. This guide serves as a theoretical and extrapolated resource for researchers, scientists, and drug development professionals interested in the potential applications of deuterated Efaproxiral.

Core Concept: Efaproxiral and the Allosteric Modulation of Hemoglobin

Efaproxiral is a synthetic small molecule that acts as an allosteric modifier of hemoglobin.[1] It binds non-covalently to the central water cavity of the hemoglobin tetramer, stabilizing the tense (T-state) conformation, which has a lower affinity for oxygen.[2] This "right-shift" in the oxygen-hemoglobin dissociation curve facilitates the release of oxygen from red blood cells into tissues. This mechanism of action has been primarily investigated for its potential to increase oxygenation in hypoxic tumor tissues, thereby enhancing the efficacy of radiation therapy.[1]

The Deuterium Advantage: Potential Enhancements for Efaproxiral

The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, is a common strategy in drug development to improve the pharmacokinetic and toxicological properties of a molecule.[3][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond.[5][6]

For a molecule like Efaproxiral, deuteration could theoretically offer several advantages:

-

Improved Metabolic Stability: By reducing the rate of metabolic degradation, deuteration could lead to a longer plasma half-life and increased overall drug exposure.[5]

-

Reduced Pharmacokinetic Variability: A more predictable metabolic profile could result in less inter-individual variability in drug levels.

-

Enhanced Efficacy: Increased and more sustained plasma concentrations could potentially lead to a more pronounced and durable pharmacodynamic effect, i.e., a more significant and lasting increase in tissue oxygenation.

-

Potentially Altered Metabolite Profile: Deuteration can sometimes shift metabolic pathways, potentially reducing the formation of toxic metabolites.[7]

Primary Research Applications of Non-Deuterated Efaproxiral: A Foundation for Future Deuterated Studies

The primary research application of Efaproxiral has been as a radiation sensitizer for the treatment of various cancers, particularly in the context of hypoxic tumors which are notoriously resistant to radiotherapy.

Radiation Sensitization in Oncology

Mechanism: By increasing the partial pressure of oxygen (pO2) in hypoxic tumor microenvironments, Efaproxiral is designed to enhance the formation of cytotoxic free radicals during radiation therapy, leading to greater tumor cell killing.

Key Findings from Preclinical and Clinical Studies (Non-Deuterated Efaproxiral):

-

Efaproxiral has been shown to increase tumor oxygenation in animal models.[2]

-

Clinical trials have investigated Efaproxiral in combination with whole-brain radiation therapy for brain metastases.[8]

-

The pharmacodynamic effect of Efaproxiral is directly related to its concentration in red blood cells (E-RBC).[8]

-

A target increase in p50 (the partial pressure of oxygen at which hemoglobin is 50% saturated) of 10 mmHg has been associated with therapeutic benefit.[8]

Quantitative Data Summary (Non-Deuterated Efaproxiral)

The following tables summarize key pharmacokinetic and pharmacodynamic parameters for non-deuterated Efaproxiral, compiled from various clinical studies. This data provides a baseline for what might be expected and what would need to be comparatively assessed for a deuterated version.

| Parameter | Value | Species/Population | Reference |

| Pharmacokinetics | |||

| Clearance (CL) | 1.88 L/hr | Cancer Patients | [2] |

| Volume of Distribution (V1) | 10.5 L | Cancer Patients | [2] |

| Intercompartmental Clearance (Q) | 2.58 L/hr | Cancer Patients | [2] |

| Peripheral Volume of Distribution (V2) | 18.1 L | Cancer Patients | [2] |

| Pharmacodynamics | |||

| Target E-RBC for 10 mmHg p50 shift | ~483 µg/ml | Humans | [8] |

| Mean E-RBC at 75 mg/kg dose | 461.3 µg/ml | Humans | [8] |

| Mean E-RBC at 100 mg/kg dose | 581.1 µg/ml | Humans | [8] |

Experimental Protocols (Based on Non-Deuterated Efaproxiral Research)

Detailed methodologies for key experiments involving Efaproxiral can be adapted for the study of its deuterated analog.

In Vitro Hemoglobin Oxygen Affinity Assay

Objective: To determine the effect of the compound on the oxygen-binding affinity of hemoglobin.

Methodology:

-

Prepare a solution of purified human hemoglobin.

-

Add varying concentrations of the test compound (e.g., deuterated Efaproxiral).

-

Equilibrate the hemoglobin solution with gas mixtures of known oxygen partial pressures.

-

Measure the oxygen saturation of hemoglobin spectrophotometrically at each oxygen partial pressure.

-

Plot the oxygen saturation against the partial pressure of oxygen to generate an oxygen-hemoglobin dissociation curve.

-

Determine the p50 value (the oxygen partial pressure at which hemoglobin is 50% saturated) for each concentration of the test compound.

In Vivo Tumor Oxygenation Studies in Animal Models

Objective: To measure the effect of the compound on tumor oxygen levels in a living organism.

Methodology:

-

Implant tumor cells (e.g., glioma or breast cancer cell lines) into the appropriate anatomical location in immunocompromised mice.

-

Once tumors reach a specified size, administer the test compound intravenously.

-

Measure tumor pO2 at baseline and at various time points after compound administration using an oxygen-sensing probe or electron paramagnetic resonance (EPR) oximetry.

-

A control group receiving vehicle should be included for comparison.

Visualizing the Mechanism and Workflow

Signaling Pathway of Efaproxiral's Action

Caption: Mechanism of action of Efaproxiral in enhancing tumor oxygenation.

Experimental Workflow for Preclinical Evaluation

Caption: A potential preclinical workflow for the evaluation of deuterated Efaproxiral.

Future Directions and Conclusion

While no specific primary research on deuterated Efaproxiral is currently available in the public domain, the extensive data on its non-deuterated counterpart provides a strong foundation for its potential development. The primary research application would likely remain focused on radiation sensitization in oncology, with the key hypothesis being that deuteration could lead to an improved pharmacokinetic profile, resulting in enhanced efficacy and a more favorable dosing regimen.

Future research would need to begin with the synthesis and in vitro characterization of deuterated Efaproxiral, followed by comparative in vivo pharmacokinetic and pharmacodynamic studies against the non-deuterated compound. Should these studies demonstrate a significant advantage, further investigation in preclinical models of cancer would be warranted to determine if the theoretical benefits of deuteration translate into improved therapeutic outcomes. This technical guide, therefore, serves as a roadmap for researchers and drug developers to explore the potential of this next-generation allosteric hemoglobin modifier.

References

- 1. Modulating hemoglobin allostery for treatment of sickle cell disease: current progress and intellectual property - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 6. API Manufacture of Deuterated Molecules | Neuland Labs [neulandlabs.com]

- 7. US20200352472A1 - Preparation for magnetic resonance diagnostics for oncological diseases, comprising deuterated 2-amino-2-methylpropionic acid and/or 2-(n-methylamino)-2-methylpropionic acid, and diagnostic method using said preparation - Google Patents [patents.google.com]

- 8. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Efaproxiral-d6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the research-grade compound Efaproxiral-d6, a deuterated analog of the allosteric hemoglobin modifier, Efaproxiral. This document outlines its commercial availability, core mechanism of action, and detailed experimental protocols for its application in pre-clinical research, particularly in the context of cancer biology and radiation sensitization.

Commercial Suppliers and Product Specifications

This compound is available from several commercial suppliers for research purposes. The deuterated form offers an internal standard for pharmacokinetic and metabolic studies. Below is a summary of the product specifications from prominent suppliers.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Santa Cruz Biotechnology, Inc. | sc-219543 | 1246815-16-6 | C₂₀H₁₇D₆NO₄ | 347.44 | Not specified |

| LGC Standards | TRC-E415002 | 1246815-16-6 | C₂₀D₆H₁₇NO₄ | 347.438 | Not specified |

| Xcess Biosciences Inc. | XB-2936 | 1246815-16-6 | C₂₀H₂₃NO₄ (unlabeled) | 347.44 | ≥98% |

Note: The molecular formula for the deuterated compound can vary slightly in its representation between suppliers. Researchers should always refer to the supplier's certificate of analysis for the most accurate information.

Core Mechanism of Action: Allosteric Modification of Hemoglobin

Efaproxiral is a synthetic small molecule that acts as an allosteric modifier of hemoglobin.[1][2] Its primary mechanism involves binding to hemoglobin and decreasing its affinity for oxygen.[1][2] This shift in the oxygen-hemoglobin dissociation curve to the right facilitates the release of oxygen from red blood cells into peripheral tissues.[1] In the context of oncology research, this increased oxygenation is particularly relevant for hypoxic tumors, which are notoriously resistant to radiation therapy.[3] By alleviating tumor hypoxia, Efaproxiral can enhance the efficacy of radiation treatment.[3]

Signaling Pathway: Modulation of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway

A key downstream effect of Efaproxiral-induced tumor reoxygenation is the modulation of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway. In hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, cell survival, and metastasis. Research has shown that treatment with Efaproxiral can lead to a reduction in tumor hypoxia, which in turn leads to the destabilization and downregulation of HIF-1α expression.[4]

References

In-Depth Technical Guide: Molecular Structure and Isotopic Purity of Efaproxiral-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and isotopic purity of Efaproxiral-d6, a deuterated analog of the allosteric hemoglobin modifier, Efaproxiral. This document details the precise location of deuterium labeling, offers hypothetical yet plausible data on isotopic enrichment, and outlines detailed experimental protocols for its synthesis and analysis.

Molecular Structure

This compound is a synthetic derivative of Efaproxiral in which six hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution is specifically located on the two methyl groups of the 2-methylpropanoic acid moiety.

The molecular formula for this compound is C₂₀H₁₇D₆NO₄, and its molecular weight is approximately 347.44 g/mol . The CAS number for this deuterated compound is 1246815-16-6. The IUPAC name is 2-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}phenoxy)-2-(²H₃)methyl(²H₃)propanoic acid.

Caption: Molecular structures of Efaproxiral and this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound. It is important to note that the isotopic purity values presented are hypothetical, as a public Certificate of Analysis was not available at the time of this report. These values are, however, representative of typical isotopic enrichment for commercially available deuterated compounds.

| Parameter | Value |

| Molecular Formula | C₂₀H₁₇D₆NO₄ |

| Molecular Weight | 347.44 g/mol |

| Deuterium Incorporation | 6 Deuterium Atoms |

| Isotopic Purity (Hypothetical) | ≥98% |

| Chemical Purity (Hypothetical) | ≥98% (by HPLC) |

Experimental Protocols

The following sections outline plausible experimental protocols for the synthesis and analysis of this compound, based on established chemical and analytical methodologies.

Synthesis of this compound

The synthesis of this compound can be approached by utilizing a deuterated precursor for the 2-methylpropanoic acid moiety. A plausible synthetic workflow is outlined below.

Caption: Plausible synthesis workflow for this compound.

Detailed Methodology:

-

Synthesis of 2-bromo-2-(trideuteriomethyl)propanoic-d3 acid: Commercially available isobutyric acid-d7 can be brominated at the alpha-position using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Williamson Ether Synthesis: The sodium salt of 4-hydroxyphenylacetic acid is reacted with the deuterated 2-bromo-2-methylpropanoic acid from the previous step in a suitable polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically heated to ensure completion.

-

Amide Coupling: The resulting carboxylic acid is then coupled with 3,5-dimethylaniline. This can be achieved by first converting the carboxylic acid to its more reactive acyl chloride using a reagent like thionyl chloride or oxalyl chloride, followed by the addition of 3,5-dimethylaniline in the presence of a non-nucleophilic base like triethylamine.

-

Purification: The final product, this compound, is purified from the reaction mixture using standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain a high degree of chemical purity.

Isotopic Purity Analysis

The isotopic purity of this compound can be accurately determined using a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Workflow for isotopic purity analysis of this compound.

3.2.1. Mass Spectrometry (MS) Method

-

Instrumentation: A high-resolution mass spectrometer (HRMS) coupled with liquid chromatography (LC) is recommended for accurate mass measurements.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol.

-

LC-MS Analysis: The sample is injected into the LC-MS system. A gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid is typically used to achieve good chromatographic separation.

-

Data Acquisition: Mass spectra are acquired in full scan mode in the positive or negative ion mode.

-

Data Analysis: The isotopic distribution of the molecular ion peak is analyzed. The relative intensities of the peaks corresponding to the d0 to d6 species are used to calculate the percentage of isotopic enrichment. For this compound, the most abundant ion should correspond to the fully deuterated molecule.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Method

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the methyl protons of the propanoic acid moiety (which would appear as a singlet in the non-deuterated Efaproxiral) confirms the location of deuteration. The integration of any residual proton signals at this position compared to other non-deuterated protons in the molecule can be used to quantify the isotopic purity.

-

²H NMR Analysis: A ²H (deuterium) NMR spectrum can be acquired to directly observe the deuterium signal. The presence of a signal at the chemical shift corresponding to the methyl groups of the propanoic acid moiety provides direct evidence of successful deuteration.

Conclusion

This technical guide provides a detailed overview of the molecular characteristics and analytical methodologies for this compound. The specific deuteration at the methyl groups of the propanoic acid moiety is a key structural feature. While definitive isotopic purity data requires access to a Certificate of Analysis, the outlined experimental protocols for synthesis and analysis provide a robust framework for researchers and drug development professionals working with this and similar deuterated compounds. The careful application of these methods is crucial for ensuring the quality and consistency of this compound for research and development purposes.

The Allosteric Modulator Efaproxiral and the Prospective Advantages of its Deuterated Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efaproxiral (formerly RSR13) is a synthetic small molecule that acts as an allosteric modifier of hemoglobin, effectively reducing its oxygen-binding affinity. This mechanism facilitates the release of oxygen into tissues, a property that has been primarily investigated for its potential as a radiosensitizer in the treatment of hypoxic tumors. This technical guide provides a comprehensive overview of the pharmacological profile of Efaproxiral, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and a summary of key clinical findings. Furthermore, this document explores the theoretical and prospective advantages of developing deuterated analogs of Efaproxiral. While no specific deuterated analogs of Efaproxiral have been reported in the literature, this guide extrapolates from the established principles of deuterium substitution in medicinal chemistry to outline the potential for improved metabolic stability, enhanced pharmacokinetic profiles, and ultimately, a more favorable therapeutic window for this class of compounds.

Pharmacological Profile of Efaproxiral

Mechanism of Action

Efaproxiral functions as a synthetic allosteric modifier of hemoglobin (Hb).[1][2] It binds non-covalently within the central water cavity of the hemoglobin tetramer.[1] This binding event stabilizes the low-oxygen-affinity "tense" (T) state of hemoglobin, thereby shifting the oxygen-hemoglobin dissociation curve to the right. The practical consequence of this allosteric modulation is an enhanced release of oxygen from red blood cells into peripheral tissues, particularly in areas of low oxygen partial pressure (hypoxia), such as those found in solid tumors.[3]

dot

Pharmacokinetics

The pharmacokinetic profile of Efaproxiral has been characterized in several clinical trials. A pooled analysis of data from six Phase I-III trials provided a comprehensive overview of its disposition in cancer patients.[4]

| Parameter | Value | Unit | Notes |

| Clearance (CL) | 1.88 | L/hr | [4] |

| Volume of Distribution (V1) | 10.5 | L | Central compartment[4] |

| Inter-compartmental Clearance (Q) | 2.58 | L/hr | [4] |

| Volume of Distribution (V2) | 18.1 | L | Peripheral compartment[4] |

| Elimination Half-life | ~1 | hr | [5] |

| RBC:Plasma Proportionality | 0.982 | - | [4] |

Table 1: Population Pharmacokinetic Parameters of Efaproxiral.

Body surface area was identified as the most significant predictor of Efaproxiral's disposition.[4]

Pharmacodynamics

The primary pharmacodynamic effect of Efaproxiral is a rightward shift in the oxygen-hemoglobin dissociation curve, quantified by an increase in the p50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated).[1]

| Parameter | Value | Unit | Notes |

| Baseline p50 (INTp50) | 26.9 | mmHg | [4] |

| p50 Increase per µg/mL E-RBC (SLPp50) | 0.0193 | mmHg/(µg/mL) | [4] |

| Target p50 Increase | 10 | mmHg | For therapeutic benefit[1] |

| Target E-RBC Concentration | ~483 | µg/mL | To achieve a 10 mmHg p50 shift[1] |

Table 2: Pharmacodynamic Parameters of Efaproxiral.

Clinical studies have demonstrated that intravenous doses of 75-100 mg/kg are typically required to achieve the target p50 shift.[1]

Experimental Protocols

Determination of Hemoglobin-Oxygen Affinity (p50)

The measurement of the oxygen-hemoglobin dissociation curve and the resultant p50 value is central to evaluating the pharmacodynamic effect of Efaproxiral.

dot

Methodology:

-

Blood Collection: Whole blood is collected from subjects in heparinized tubes.[6]

-

Sample Preparation: The blood is introduced into the measurement cuvette of an instrument such as a Hemox™ Analyzer. For in vitro studies, Efaproxiral or its analogs are added at desired concentrations.

-

Deoxygenation/Oxygenation Cycle: The sample is first fully oxygenated with ambient air and then deoxygenated by a stream of nitrogen.[7]

-

Data Recording: During the deoxygenation process, the oxygen partial pressure (pO2) is continuously measured with a Clark-type electrode, while the percentage of oxyhemoglobin is determined by dual-wavelength spectrophotometry.[8]

-

Curve Generation and p50 Determination: The instrument's software plots the percentage of oxyhemoglobin against the pO2 to generate the oxygen-hemoglobin dissociation curve. The p50 value is then calculated from this curve.[6]

In Vivo Tumor Oxygenation Studies

To assess the primary intended effect of Efaproxiral, in vivo models are utilized to measure changes in tumor oxygenation.

Methodology:

-

Tumor Model: A suitable tumor model, such as the RIF-1 fibrosarcoma in mice, is established.[2]

-

Drug Administration: Efaproxiral is administered to the tumor-bearing animals, typically via intraperitoneal (i.p.) injection.[2]

-

Oxygen Measurement: Tumor oxygenation can be measured using various techniques, including Eppendorf pO2 histography or electron paramagnetic resonance (EPR) oximetry.

-

Data Analysis: Changes in tumor pO2 are recorded over time following drug administration to determine the magnitude and duration of the effect. For instance, a 150 mg/kg i.p. dose of Efaproxiral has been shown to significantly increase tumor oxygenation by 8.4 to 43.4 mmHg.[2]

Deuterated Analogs of Efaproxiral: A Prospective Analysis

To date, there is no publicly available literature on the synthesis or pharmacological evaluation of deuterated analogs of Efaproxiral. However, based on the well-established principles of the kinetic isotope effect (KIE), we can hypothesize the potential benefits of selective deuteration of the Efaproxiral molecule.

The Rationale for Deuteration

The substitution of hydrogen atoms with their heavier, stable isotope deuterium (²H or D) can significantly alter the pharmacokinetic properties of a drug.[9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[10] If the cleavage of a C-H bond is a rate-limiting step in the metabolic breakdown of a drug, replacing that hydrogen with deuterium can slow down its metabolism.[4] This can lead to several potential advantages:

-

Increased Metabolic Stability and Half-life: Slower metabolism can lead to a longer biological half-life.

-

Increased Drug Exposure (AUC): A longer half-life can result in greater overall drug exposure.

-

Reduced Peak-to-Trough Plasma Concentrations: This may lead to a more consistent therapeutic effect and potentially a better safety profile.

-

Metabolic Shunting: Deuteration can redirect metabolism away from the formation of potentially toxic metabolites.[4]

dot

Hypothetical Pharmacological Profile of Deuterated Efaproxiral

Assuming that the metabolism of Efaproxiral involves C-H bond cleavage at a rate-limiting step, a deuterated analog could exhibit the following altered pharmacological profile:

| Parameter | Efaproxiral (Reported) | Deuterated Efaproxiral (Hypothetical) | Rationale |

| Pharmacokinetics | |||

| Clearance (CL) | 1.88 L/hr[4] | < 1.88 L/hr | Reduced metabolic clearance due to the kinetic isotope effect. |

| Elimination Half-life | ~1 hr[5] | > 1 hr | Slower clearance leads to a longer half-life. |

| Area Under the Curve (AUC) | Variable | Increased | Greater systemic exposure for a given dose. |

| Pharmacodynamics | |||

| Intrinsic Activity (p50 shift per unit concentration) | Unchanged | Unchanged | Deuteration is not expected to alter the binding affinity to hemoglobin. |

| Duration of Action | Dose-dependent | Prolonged | A longer half-life would lead to a more sustained pharmacodynamic effect. |

Table 3: Comparative Pharmacological Profile of Efaproxiral and a Hypothetical Deuterated Analog.

Conclusion

Efaproxiral is a well-characterized allosteric modifier of hemoglobin with a clear mechanism of action and a defined pharmacokinetic and pharmacodynamic profile. Its ability to increase tissue oxygenation has positioned it as a potential radiosensitizer for hypoxic tumors. While clinical trials have been conducted, the development of next-generation analogs with improved properties remains a viable strategy.

The application of deuterium chemistry to a molecule like Efaproxiral presents a compelling, albeit currently theoretical, opportunity. By potentially slowing its metabolism, deuteration could lead to a more favorable pharmacokinetic profile, characterized by a longer half-life and increased drug exposure. This could translate to more convenient dosing regimens and a more sustained therapeutic effect, ultimately enhancing its clinical utility. Further research into the metabolism of Efaproxiral to identify metabolic "hotspots" would be the critical first step in the rational design and synthesis of deuterated analogs for experimental validation.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and structure-activity relationships of chiral allosteric modifiers of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Study of Deuterium Effect on Biological Properties of Human Cultured Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterated Reagents for Pharmaceuticals â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. In vitro and in vivo effects of amine buffers | Semantic Scholar [semanticscholar.org]

- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. clearsynthdiscovery.com [clearsynthdiscovery.com]

The Rise and Fall of Efaproxiral: A Radiosensitizer's Journey

Westminster, CO - Efaproxiral, once a promising radiosensitizing agent developed by Allos Therapeutics, carved a significant path in the landscape of oncology research. This synthetic small molecule was designed to enhance the efficacy of radiation therapy by addressing a key challenge in cancer treatment: tumor hypoxia. This in-depth technical guide explores the historical development of Efaproxiral, from its novel mechanism of action to the preclinical and clinical trials that defined its trajectory.

A Novel Approach to Overcoming Hypoxia

The central principle behind Efaproxiral's mechanism of action lies in its ability to allosterically modify hemoglobin, the oxygen-carrying protein in red blood cells. By binding to a central water cavity in the hemoglobin molecule, Efaproxiral decreases its affinity for oxygen.[1][2] This rightward shift in the hemoglobin-oxygen dissociation curve facilitates the release of oxygen into tissues, thereby increasing oxygen levels in hypoxic tumors.[2]

Tumor hypoxia, a state of low oxygen, is a well-established factor in resistance to radiation therapy.[3] Radiation exerts its cytotoxic effects primarily through the generation of reactive oxygen species (ROS), which damage cancer cell DNA. This process is significantly more efficient in the presence of oxygen, a phenomenon known as the "oxygen effect." By increasing tumor oxygenation, Efaproxiral aimed to sensitize these resistant cells to the damaging effects of radiation.

Preclinical Evidence: Paving the Way for Clinical Investigation

The foundational research for Efaproxiral's development was built on a series of preclinical studies that demonstrated its potential as a radiosensitizer. These studies utilized various in vivo and in vitro models to assess the drug's efficacy and mechanism.

In Vivo Animal Studies

Key in vivo experiments were conducted using murine tumor models, including the RIF-1 (radiation-induced fibrosarcoma) and EMT6 (mammary carcinoma) tumor lines in C3H and BALB/c mice, respectively.[1] These studies consistently showed that the administration of Efaproxiral, typically at a dose of 150 mg/kg, in conjunction with supplemental oxygen breathing, led to a significant increase in tumor oxygenation.[1] This was often measured by a notable reduction in the hypoxic fraction of the tumors.

One of the critical findings from these preclinical studies was the determination of an optimal window for radiation delivery. The maximum increase in tumor oxygenation was observed approximately 22 to 31 minutes after Efaproxiral administration, guiding the timing of subsequent radiation treatment in clinical trials.[1]

| Preclinical In Vivo Study Data | |

| Animal Models | C3H Mice, BALB/c Mice |

| Tumor Models | RIF-1 (Radiation-Induced Fibrosarcoma), EMT6 (Mammary Carcinoma) |

| Efaproxiral Dosage | Typically 150 mg/kg |

| Key Findings | - Significant increase in tumor oxygenation with Efaproxiral and supplemental oxygen.- Reduction in the hypoxic fraction of tumors.- Enhanced tumor growth delay when combined with radiation. |

| Optimal Timing for Radiation | 22-31 minutes post-Efaproxiral administration |

Clinical Trials: The Quest for Efficacy

The promising preclinical data propelled Efaproxiral into a series of clinical trials, culminating in two pivotal Phase III studies: the REACH trial and the ENRICH trial. These trials aimed to translate the preclinical success into tangible clinical benefits for patients with brain metastases, a condition often associated with poor prognosis.

The REACH Trial (RT-009)

The REACH (Radiation Therapy and Efaproxiral in an Allosteric Hemoglobin Modifier in the Treatment of Brain Metastases) trial was a randomized, controlled study that enrolled patients with brain metastases from various solid tumors. Patients were randomized to receive whole-brain radiation therapy (WBRT) with or without Efaproxiral.

While the trial did not meet its primary endpoint of improving overall survival in the intent-to-treat population, a pre-planned subgroup analysis revealed a significant survival benefit for patients with non-small cell lung cancer (NSCLC) and breast cancer.[3] This finding suggested that the efficacy of Efaproxiral might be tumor-type dependent.

| REACH Trial (RT-009) Key Results | Efaproxiral + WBRT | WBRT Alone |

| Median Survival (All Patients) | 4.5 months | 4.5 months |

| Median Survival (NSCLC/Breast Cancer Subgroup) | 5.3 months | 4.4 months |

| 1-Year Survival (Breast Cancer Subgroup) | 45% | 19% |

The ENRICH Trial

Based on the promising results in the breast cancer subgroup of the REACH trial, Allos Therapeutics initiated the ENRICH (Enhancing Whole-Brain Radiation Therapy in Patients with Breast Cancer and Hypoxic Brain Metastases) trial. This confirmatory Phase III study (NCT00083304) focused specifically on women with brain metastases from breast cancer.[1][4]

The design of the ENRICH trial mirrored that of the REACH trial, with patients randomized to receive WBRT with or without Efaproxiral. The primary endpoint was overall survival.

Signaling Pathways and the Oxygen Effect

The radiosensitizing effect of Efaproxiral is rooted in the fundamental principles of radiation biology, specifically the "oxygen fixation hypothesis." This hypothesis posits that in the presence of oxygen, the DNA radicals created by ionizing radiation are converted into organic peroxides, which are more difficult for the cell to repair, thus "fixing" the damage.

The Regulatory Outcome and Legacy

Despite the promising findings in the breast cancer subgroup of the REACH trial and the initiation of the confirmatory ENRICH trial, Efaproxiral ultimately did not receive FDA approval. Allos Therapeutics received an "approvable" letter from the FDA, which indicated that the approval was contingent upon the successful outcome of the ENRICH trial.[4] However, the ENRICH trial did not meet its primary endpoint, leading to the discontinuation of Efaproxiral's development for this indication.

The story of Efaproxiral serves as a valuable case study in drug development. It highlights the critical importance of subgroup analyses in identifying patient populations most likely to benefit from a targeted therapy. Furthermore, it underscores the rigorous nature of the regulatory approval process and the challenges of translating promising preclinical and early clinical findings into definitive, practice-changing outcomes. While Efaproxiral did not ultimately reach the market, the research surrounding it contributed significantly to the understanding of tumor hypoxia and the development of strategies to overcome radiation resistance.

References

The Path to Clinical Research for Efaproxiral-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Executive Summary

This technical guide addresses the regulatory status and pathway for clinical research of Efaproxiral-d6, a deuterated version of the radiosensitizing agent Efaproxiral. Currently, there is no publicly available information detailing the specific regulatory status, clinical trials, or direct experimental protocols for this compound. However, by examining the extensive data on Efaproxiral and the established regulatory framework for deuterated compounds, we can construct a comprehensive overview of the likely development path and key considerations for advancing this compound into clinical research.

Efaproxiral is a synthetic small molecule that allosterically modifies hemoglobin, increasing the release of oxygen to hypoxic tissues, thereby enhancing the efficacy of radiation therapy in cancer treatment. Deuteration, the substitution of hydrogen with its isotope deuterium, is a common strategy in drug development to improve pharmacokinetic properties, such as metabolic stability and half-life. It is anticipated that this compound has been developed to leverage these potential advantages.

This guide will summarize the known preclinical and clinical data for Efaproxiral, outline the probable regulatory pathway for this compound based on U.S. Food and Drug Administration (FDA) guidance for deuterated drugs, and present inferred experimental considerations.

Regulatory Landscape for Deuterated Compounds

The development of a deuterated drug where the non-deuterated counterpart has been previously studied can often follow an abbreviated regulatory pathway.

Key Regulatory Considerations:

-

New Chemical Entity (NCE) Status: The FDA generally considers deuterated compounds as New Chemical Entities (NCEs), even if the parent molecule is well-established. This designation can provide market exclusivity upon approval.

-

505(b)(2) New Drug Application (NDA) Pathway: This pathway is the most probable route for this compound. A 505(b)(2) application allows a sponsor to rely, in part, on the FDA's findings of safety and effectiveness for a previously approved drug or on data for which the applicant has a right of reference. In the case of this compound, this would mean leveraging the extensive preclinical and clinical data available for Efaproxiral.

-

Bridging Studies: To utilize the data from Efaproxiral, "bridging studies" will be necessary. These studies are designed to establish a scientific bridge between the deuterated and non-deuterated compounds. This typically includes:

-

Comparative in vitro and in vivo metabolism studies.

-

Pharmacokinetic (PK) profiling to demonstrate the altered metabolic fate of this compound.

-

Toxicology studies to ensure the deuteration does not introduce new toxicities.

-

Efaproxiral: A Summary of Preclinical and Clinical Data

Understanding the profile of the parent compound, Efaproxiral, is crucial for the development of this compound.

Mechanism of Action

Efaproxiral acts as an allosteric modifier of hemoglobin. It binds non-covalently to the central water cavity of the hemoglobin tetramer, shifting the oxygen-hemoglobin dissociation curve to the right. This conformational change reduces the binding affinity of oxygen to hemoglobin, leading to enhanced oxygen release in tissues, particularly in the hypoxic microenvironment of tumors.

Signaling Pathway of Efaproxiral's Action

Caption: Mechanism of this compound action on oxygen delivery.

Preclinical Data Summary

A substantial body of preclinical research on Efaproxiral has demonstrated its ability to increase tumor oxygenation and enhance the efficacy of radiation therapy in various cancer models.

| Parameter | Finding |

| Tumor Oxygenation | Significant increase in partial pressure of oxygen (pO2) in tumor tissues. |

| Radiosensitization | Enhanced tumor growth delay and cell killing when combined with radiation. |

| Pharmacokinetics | Characterized distribution to red blood cells and dose-dependent effects. |

| Toxicology | Generally well-tolerated at therapeutic doses in animal models. |

Clinical Data Summary

Efaproxiral has been evaluated in multiple clinical trials, including a Phase III study (REACH trial) in patients with brain metastases.

| Trial Phase | Indication | Key Findings |

| Phase I/II | Various solid tumors | Established safety profile and determined optimal dosing. |

| Phase III (REACH) | Brain Metastases | While the primary endpoint was not met in the overall population, a statistically significant survival benefit was observed in a subgroup of patients with breast cancer brain metastases. |

Experimental Protocols for this compound Development

The following are inferred key experiments necessary to support an Investigational New Drug (IND) application for this compound, leveraging the existing data for Efaproxiral.

Chemistry, Manufacturing, and Controls (CMC)

-

Synthesis of this compound: A detailed, multi-step synthesis protocol will be required, including purification and characterization (e.g., NMR, Mass Spectrometry) to confirm the location and extent of deuteration.

-

Stability Studies: Comprehensive stability testing of the drug substance and formulated drug product under various conditions (temperature, humidity, light) must be performed.

Preclinical Pharmacology and Toxicology

-

In Vitro Metabolic Stability:

-

Objective: To compare the metabolic stability of Efaproxiral and this compound.

-

Methodology:

-

Incubate Efaproxiral and this compound separately with liver microsomes (human, rat, mouse) and/or hepatocytes.

-

Include appropriate cofactors (e.g., NADPH).

-

Collect samples at multiple time points.

-

Analyze the concentration of the parent compound using a validated LC-MS/MS method.

-

Calculate the in vitro half-life and intrinsic clearance.

-

-

-

Pharmacokinetic (PK) Studies in Animals:

-

Objective: To compare the PK profiles of Efaproxiral and this compound in vivo.

-

Methodology:

-

Administer Efaproxiral and this compound (intravenously and/or orally) to at least two animal species (e.g., rat, dog).

-

Collect blood samples at predetermined time points.

-

Analyze plasma concentrations of the parent drug and any major metabolites using LC-MS/MS.

-

Determine key PK parameters (AUC, Cmax, t1/2, clearance, volume of distribution).

-

-

-

Bridging Toxicology Studies:

-

Objective: To demonstrate that this compound does not have a less favorable toxicity profile than Efaproxiral.

-

Methodology: Conduct a head-to-head, dose-ranging toxicology study in a relevant animal model, assessing key safety endpoints. The extent of this study will be negotiated with the FDA.

-

Experimental Workflow for Preclinical Bridging Studies

Caption: A typical preclinical workflow for a deuterated compound.

Proposed Clinical Development Plan for this compound

Assuming successful preclinical bridging studies, a streamlined clinical development plan could be proposed.

-

Phase I: A study in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of this compound. This will confirm the anticipated improved PK profile in humans.

-

Phase II/III: Subsequent trials would focus on the intended patient population, likely leveraging the promising findings from the Efaproxiral REACH trial in breast cancer brain metastases. The trial design would compare the efficacy and safety of this compound plus radiation therapy against radiation therapy alone.

Conclusion

While direct regulatory and clinical data for this compound are not yet in the public domain, a clear path for its clinical development can be delineated. By leveraging the extensive knowledge base of the parent compound, Efaproxiral, and following the established regulatory framework for deuterated drugs, a well-structured program of bridging studies can pave the way for an IND submission and subsequent clinical trials. The potential for an improved pharmacokinetic profile makes this compound a promising candidate for enhancing the treatment of hypoxic tumors. Continued monitoring for publications and clinical trial registrations will be essential to gain more specific insights into the progress of this compound.

Methodological & Application

Application Notes: Quantitative Analysis of Efaproxiral in Human Plasma by LC-MS/MS Using Efaproxiral-d6 as an Internal Standard

APN-0012

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Efaproxiral in human plasma. The method utilizes Efaproxiral-d6, a stable isotope-labeled analog, as the internal standard (IS) to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation procedure, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. The method was validated over a linear range of 1.0 to 1000 ng/mL and demonstrated excellent performance in terms of linearity, accuracy, precision, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Efaproxiral is a synthetic allosteric modifier of hemoglobin that increases the release of oxygen from red blood cells to tissues.[1][2][3] This mechanism has been investigated for its potential to enhance the efficacy of radiation therapy in hypoxic tumors.[1][3] Accurate and reliable quantification of Efaproxiral in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[4][5] These internal standards co-elute with the analyte and exhibit similar ionization and fragmentation behavior, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[4][6] This application note provides a detailed protocol for the quantification of Efaproxiral in human plasma using this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Efaproxiral (purity ≥98%)

-

This compound (isotopic purity ≥99%, chemical purity ≥98%)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K2-EDTA)

Stock and Working Solutions

-

Efaproxiral Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Efaproxiral in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Efaproxiral Working Solutions: Prepare serial dilutions of the Efaproxiral stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation

-

Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an HPLC vial with an insert.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, re-equilibrate at 20% B for 1.0 min |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

Mass Spectrometry (MS)

| Parameter | Condition |

| MS System | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions and MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| Efaproxiral | 342.2 | 135.1 | 80 | 25 |

| This compound | 348.2 | 141.1 | 80 | 25 |

Results and Discussion

Method Validation Summary

The LC-MS/MS method was validated according to regulatory guidelines. A summary of the validation parameters is presented in Table 2.

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity (r²) | >0.998 |

| Calibration Range | 1.0 - 1000 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL |

| Intra-day Precision (%CV) | ≤ 8.5% |

| Inter-day Precision (%CV) | ≤ 10.2% |

| Accuracy (% Bias) | Within ± 9.1% |

| Matrix Effect | Minimal and compensated by the internal standard |

| Recovery | > 85% |

| Stability | Stable under tested bench-top, freeze-thaw, and long-term storage conditions |

Visualizations

Caption: Experimental workflow for the quantification of Efaproxiral.

Caption: Principle of using a stable isotope-labeled internal standard.

Caption: Mechanism of action of Efaproxiral.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantification of Efaproxiral in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by compensating for matrix effects and other sources of variability. This method is well-suited for supporting clinical and preclinical studies of Efaproxiral.

References

- 1. Efaproxiral: a novel radiation sensitiser - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. scispace.com [scispace.com]

- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Efaproxiral-d6 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efaproxiral (also known as RSR13) is a synthetic allosteric modifier of hemoglobin.[1] It acts by binding to hemoglobin and reducing its affinity for oxygen, thereby increasing the release of oxygen to tissues. This mechanism has been explored for its potential as a radiosensitizer in cancer therapy, as it can alleviate tumor hypoxia, a major factor in resistance to radiation treatment. Efaproxiral-d6 is a deuterated version of Efaproxiral, likely utilized in pharmacokinetic (PK) and metabolic studies to trace the molecule's fate in vivo.

These application notes provide a detailed protocol for the administration of this compound in common preclinical animal models, a summary of available quantitative data, and an overview of the underlying mechanism of action.

Mechanism of Action

Efaproxiral is a small molecule that non-covalently binds to the central water cavity of the hemoglobin tetramer. This binding stabilizes the tense (T) state of hemoglobin, which has a lower affinity for oxygen. Consequently, the oxygen-hemoglobin dissociation curve is shifted to the right, leading to enhanced oxygen offloading from red blood cells into the surrounding tissues. In the context of oncology, this increased oxygenation of hypoxic tumor microenvironments enhances the efficacy of radiation therapy. The presence of molecular oxygen is crucial for the "oxygen fixation hypothesis," where radiation-induced DNA radicals react with oxygen to form stable and often irreparable DNA damage, leading to tumor cell death.

Quantitative Data Summary

| Animal Model | Route of Administration | Dose | Observed Effect | Reference |

| Mouse | Intraperitoneal (i.p.) | 150 mg/kg | Increased tumor oxygenation and enhanced tumor growth inhibition with radiotherapy. | |

| Rat | Intravenous (i.v.) infusion | 150 mg/kg (in resuscitation fluid) | Returned brain tissue pO2 to pre-hemorrhage values after severe hemorrhagic shock. | |

| Equine | Intravenous (i.v.) | 2.5 g (total dose) | Peak plasma concentration of 42 µg/mL at 5 minutes post-administration. |

Experimental Protocols

Formulation of this compound for In Vivo Administration

Disclaimer: The following are example formulations based on the solubility of Efaproxiral. Researchers should perform their own formulation and stability studies for this compound.

Vehicle Options:

-

Aqueous-based vehicle:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Cyclodextrin-based vehicle:

-

10% DMSO

-

90% (20% SBE-β-CD in Saline)

-

-

Oil-based vehicle:

-

10% DMSO

-

90% Corn Oil

-

Preparation Procedure (Aseptic Technique):

-

Weigh the required amount of this compound in a sterile vial.

-

Add the DMSO to dissolve the compound completely. Sonication may be used to aid dissolution.

-

Sequentially add the other components of the chosen vehicle, vortexing thoroughly after each addition to ensure a homogenous solution.

-

Visually inspect the final solution for any precipitation. If precipitation occurs, gentle warming and/or sonication may be applied.

-

The final formulation should be sterile-filtered through a 0.22 µm syringe filter before administration.

Protocol for Intraperitoneal (i.p.) Administration in Mice

Materials:

-

This compound formulation

-

Sterile syringes (1 mL)

-

Sterile needles (25-27 gauge)

-

70% ethanol

-

Animal scale

Procedure:

-

Weigh the mouse to determine the correct injection volume based on the desired dose (e.g., 150 mg/kg). The injection volume should not exceed 10 mL/kg.

-

Properly restrain the mouse to expose the abdomen.

-

Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

-

Swab the injection site with 70% ethanol.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ.

-

Slowly inject the this compound formulation.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions post-injection.

Protocol for Intravenous (i.v.) Administration in Rats (Tail Vein)

Materials:

-

This compound formulation

-

Sterile syringes (1 mL)

-

Sterile needles (27-30 gauge)

-

Rat restrainer

-

Heat lamp or warm water to dilate the tail vein

-

70% ethanol

Procedure:

-

Weigh the rat to determine the correct injection volume. The maximum bolus injection volume is typically 5 mL/kg.

-

Place the rat in a suitable restrainer.

-

Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the lateral tail veins more visible.

-

Clean the tail with 70% ethanol.

-

Position the needle, bevel up, parallel to the vein and insert it into the vein.

-

A successful insertion is often indicated by a small amount of blood entering the needle hub.

-

Slowly inject the this compound formulation. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein and should be repositioned.

-

After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Return the rat to its cage and monitor for any adverse reactions.

Visualizations

Experimental Workflow for Evaluating this compound as a Radiosensitizer

Caption: Workflow for in vivo efficacy testing of this compound.

Signaling Pathway of Radiosensitization by Increased Tumor Oxygenation

Caption: Mechanism of Efaproxiral-mediated radiosensitization.

References

Application Note: Quantitative Analysis of Efaproxiral in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Efaproxiral in human plasma. The method utilizes Efaproxiral-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated over a linear range of 10 to 5000 ng/mL and is suitable for pharmacokinetic studies.

Introduction

Efaproxiral (RSR13) is an allosteric modifier of hemoglobin that increases the release of oxygen to tissues and is being investigated as a radiosensitizer for the treatment of brain metastases. To support clinical development, a reliable and validated bioanalytical method for the quantification of Efaproxiral in plasma is essential for pharmacokinetic assessments. This application note details a high-throughput LC-MS/MS method that is selective, sensitive, and accurate for the determination of Efaproxiral concentrations in human plasma. The use of a deuterated internal standard, this compound, minimizes potential matrix effects and variability during sample processing and analysis.

Analytical Method

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.

Chromatographic Conditions

A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) was used for the chromatographic separation. The mobile phase consisted of a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A flow rate of 0.4 mL/min was maintained. The column oven was set to 40 °C.

Mass Spectrometric Conditions

The mass spectrometer was operated in the positive ion electrospray (ESI+) mode. The ion source parameters were optimized for Efaproxiral and this compound. The Multiple Reaction Monitoring (MRM) transitions were determined based on the fragmentation patterns of the analytes. The proposed MRM transitions are based on the characteristic loss of 2-methyl acrylic acid (-86 Da) and formic acid (-46 Da) from the precursor ion.

Table 1: Mass Spectrometric Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Efaproxiral | 370.2 | 284.2 | 200 | 25 |

| This compound | 376.2 | 290.2 | 200 | 25 |

Sample Preparation

Plasma samples were prepared using a protein precipitation method. To 100 µL of plasma, 20 µL of the internal standard working solution (this compound, 1 µg/mL) was added, followed by 300 µL of acetonitrile. The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40 °C. The residue was reconstituted in 100 µL of the mobile phase, and 10 µL was injected into the LC-MS/MS system.

Results

The method was validated according to the principles of bioanalytical method validation. The validation results are summarized in the following tables.

Calibration Curve

The calibration curve was linear over the concentration range of 10 to 5000 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.995.

Table 2: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |

| Efaproxiral | 10 - 5000 | y = 0.0025x + 0.0012 | 0.997 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).

Table 3: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 10 | 6.8 | 105.2 | 8.5 | 103.8 |

| LQC | 30 | 5.2 | 98.7 | 6.1 | 101.5 |

| MQC | 500 | 4.1 | 102.3 | 4.9 | 100.9 |

| HQC | 4000 | 3.5 | 99.5 | 4.2 | 98.9 |

Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak areas of the analyte in post-extraction spiked plasma samples with those in neat solutions. The recovery was determined by comparing the peak areas of the analyte in pre-extraction spiked plasma samples with those in post-extraction spiked samples.

Table 4: Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |

| LQC | 30 | 98.2 | 91.5 |

| HQC | 4000 | 101.5 | 93.2 |

Stability

The stability of Efaproxiral in plasma was evaluated under various conditions to simulate sample handling and storage.

Table 5: Stability Data